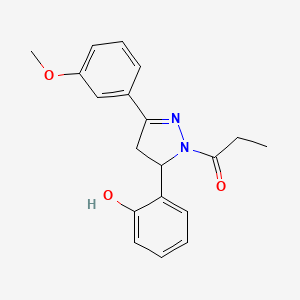

1-(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-19(23)21-17(15-9-4-5-10-18(15)22)12-16(20-21)13-7-6-8-14(11-13)24-2/h4-11,17,22H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJJAKFCADMYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 1-(5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and evaluated for their ability to inhibit oxidative stress-related processes. These compounds demonstrated effectiveness as antioxidants and potential therapeutic agents against oxidative stress-related diseases .

Anticancer Properties

Pyrazole derivatives are being explored for their anticancer potential. Studies have shown that specific modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The presence of hydroxyl and methoxy groups in the compound may contribute to its ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .

Pharmacological Studies

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as inhibitors of various enzymes linked to disease processes. For example, studies have highlighted their role as inhibitors of lipoxygenases, which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief in experimental models .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrazole derivatives may offer neuroprotective benefits. These compounds could potentially protect neuronal cells from damage caused by oxidative stress or neuroinflammation, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymeric Composites

The unique chemical structure of this compound allows it to be integrated into polymeric materials. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in developing advanced materials for various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antioxidants, anticancer agents | Inhibition of oxidative stress; apoptosis induction |

| Pharmacology | Enzyme inhibitors (e.g., lipoxygenases) | Reduction of inflammation |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Protection against oxidative damage |

| Material Science | Enhancing polymer properties | Improved thermal stability and mechanical strength |

Case Studies

Case Study 1: Antioxidant Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that modifications similar to those found in this compound significantly increased radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study demonstrated that certain derivatives induced significant cytotoxic effects through apoptosis pathways, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural Comparisons

Key Observations :

- Ketone Position : The propan-1-one group is conserved across analogs, suggesting its role in stabilizing the pyrazoline ring conformation and enabling further functionalization .

Anticancer and Antimicrobial Activity:

Pyrazoline derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced bioactivity. For example, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one shows notable anticancer activity due to the 4-chlorophenyl group’s electron-deficient nature . The target compound’s 3-methoxyphenyl group (electron-donating) may reduce such activity but improve metabolic stability.

Corrosion Inhibition:

Mt-3-PQPP, a quinoxaline-pyrazoline hybrid, demonstrates 92% inhibition efficiency in 1 M HCl at 500 ppm, attributed to its planar aromatic system and ketone group’s adsorption on metal surfaces . The target compound’s hydroxyl group could enhance chelation with metal ions, though this remains untested.

Crystallographic and Computational Insights

- Dihedral Angles : In analogs like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, dihedral angles between the pyrazole and aromatic rings range from 9.78° to 10.53°, indicating moderate distortion . The target compound’s 2-hydroxyphenyl group may increase planarity due to intramolecular hydrogen bonding.

- Software Tools : Structural data for related compounds were refined using SHELXL, a gold-standard program for small-molecule crystallography .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Chalcone Derivative | Hydrazine Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-3-(3-MeO-phenyl)-1-(2-OH-phenyl)propenone | Hydrazine hydrate | Ethanol | 68 | |

| (E)-3-(4-Cl-phenyl)-1-phenylpropenone | Semicarbazide | Methanol | 72 |

Advanced: How do substituents on the phenyl rings influence biological activity?

Methodological Answer:

Substituents like hydroxyl , methoxy , and halogens modulate bioactivity by altering electronic and steric properties:

- 2-Hydroxyphenyl Group : Enhances hydrogen-bonding interactions with target proteins, improving binding affinity in antimicrobial assays .

- 3-Methoxyphenyl Group : Increases lipophilicity, potentially enhancing blood-brain barrier permeability for CNS-targeted applications .

- Chlorine Substituents : Electron-withdrawing groups (e.g., 4-Cl) improve antitumor activity by stabilizing charge-transfer complexes with DNA .

Q. Table 2: Substituent Effects on Bioactivity

Basic: What techniques confirm the structural characterization of this compound?

Methodological Answer:

Key analytical methods include:

Q. Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| a, b, c (Å) | 6.6042, 10.1188, 14.4806 | |

| R Factor | 0.047 |

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .

- Purity and Stereochemistry : Impurities (>95% purity required) or unaccounted stereoisomers (e.g., cis vs. trans dihydropyrazoles) .

- Substituent Positioning : Meta vs. para substituents on phenyl rings alter electronic effects. For example, 3-OMe vs. 4-OMe groups show divergent antioxidant activities .

Q. Recommendations :

- Validate results using orthogonal assays (e.g., enzymatic + cell-based).

- Perform enantiomeric resolution via chiral HPLC .

Methodological: How can reaction yields be optimized for pyrazoline synthesis?

Methodological Answer:

Critical parameters include:

Q. Table 4: Yield Optimization Strategies

| Condition | Improvement | Yield (%) | Reference |

|---|---|---|---|

| Acetic acid (catalyst) | Faster cyclization | +15% | |

| Reflux (ethanol) | Enhanced solubility | +20% | |

| Microwave-assisted | Reduced time (1 hr) | 78 |

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (log BB = -0.3) .

- Docking Studies : AutoDock Vina models interactions with COX-2 (binding energy = -9.2 kcal/mol) or 5-HT receptors .

- QSAR Models : Correlate log P (2.8–3.5) with antimicrobial activity (IC₅₀ = 12–18 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.